![molecular formula C7H4ClNO2 B13670924 4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
4-Chlorobenzo[c]isoxazol-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a chlorine atom at the 4-position of the benzene ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride, followed by cyclization under acidic conditions. Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: 4-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
4-Chlorobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 4-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .
Similar Compounds:
Isoxazole: A parent compound with a similar ring structure but without the chlorine substitution.
4-Chlorobenzo[d]isoxazol-3-amine: A closely related compound with an amine group instead of a ketone.
Benzo[c]isoxazole: Another analog with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H4ClNO2 |
|---|---|
分子量 |
169.56 g/mol |
IUPAC名 |
4-chloro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
InChIキー |
UIJVQVXICNRNDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)ON2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)

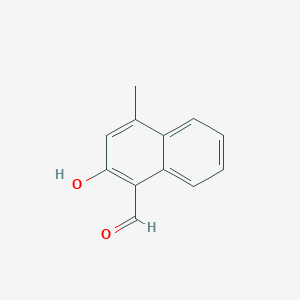
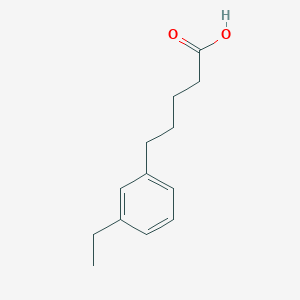
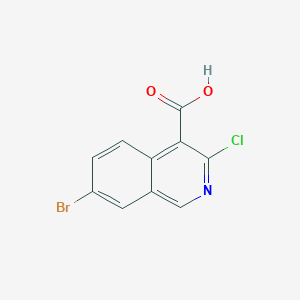

![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
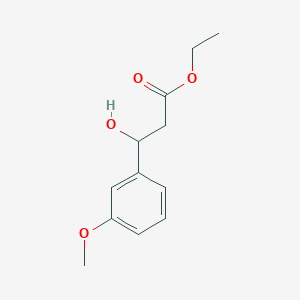
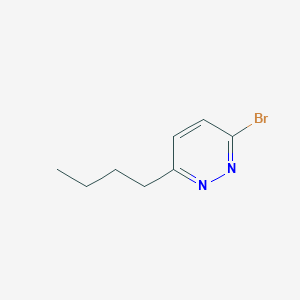
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)


